An In-depth Technical Guide to the Synthesis of N-Methylcyclazodone from Cyclazodone
An In-depth Technical Guide to the Synthesis of N-Methylcyclazodone from Cyclazodone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic pathway to N-Methylcyclazodone, a research chemical structurally related to the stimulant cyclazodone. The primary route involves the N-methylation of its precursor, cyclazodone.[1] This guide details the synthesis of cyclazodone and its subsequent conversion to N-Methylcyclazodone, presenting relevant chemical data, detailed experimental protocols, and visualizations of the chemical workflow and pharmacological mechanism.
Introduction
N-Methylcyclazodone is the N-methylated derivative of cyclazodone, a centrally acting stimulant developed in the 1960s.[1][2] The addition of a methyl group to the exocyclic nitrogen atom of the cyclazodone structure can significantly alter its physicochemical and pharmacological properties, including increasing lipophilicity.[1] Like its parent compound, N-Methylcyclazodone is considered a stimulant, and its mechanism of action is believed to involve the inhibition of neurotransmitter reuptake.[1][3] This guide focuses on the chemical synthesis of N-Methylcyclazodone, a process of interest to researchers in medicinal chemistry and pharmacology.
Chemical Data of Key Compounds
A summary of the key physical and chemical properties of the precursor and the final product is presented below.
| Property | Cyclazodone | N-Methylcyclazodone |
| IUPAC Name | (RS)-2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one[2] | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one[1][4] |
| CAS Number | 14461-91-7[2][5] | 14461-92-8[1][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂[2][5] | C₁₃H₁₄N₂O₂[1][4][6] |
| Molecular Weight | 216.24 g/mol [2] | 230.26 g/mol [1][4] |
| Canonical SMILES | C1CC1NC2=NC(=O)C(O2)C3=CC=CC=C3[2] | CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3[1] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol[5] | Soluble in Acetonitrile, DMSO, Methanol[6][7] |
Synthesis Pathway Overview
The synthesis of N-Methylcyclazodone is a two-stage process:
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Synthesis of the Precursor, Cyclazodone: This initial stage involves the reaction between α-Chlorophenylacetyl chloride and 1-Cyclopropylurea to form an amide intermediate, which is then cyclized to form cyclazodone.[2]
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N-methylation of Cyclazodone: The final step is the N-alkylation of cyclazodone to introduce a methyl group onto the exocyclic nitrogen atom, yielding N-Methylcyclazodone.[1]
Caption: Overall workflow for the synthesis of N-Methylcyclazodone.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of cyclazodone and its subsequent methylation.
This synthesis is a two-step process starting from commercially available reagents.[2]
Step 1: Formation of the Amide Intermediate
-
Reagents and Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Cyclopropylurea (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction: Cool the solution in an ice bath to 0-5°C. To this solution, add α-Chlorophenylacetyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Cyclization to form Cyclazodone
-
Reagents and Setup: Dissolve the crude amide intermediate from the previous step in anhydrous ethanol in a reaction flask.
-
Reaction: Add a solution of sodium ethoxide in ethanol (1.1 eq) to the flask. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).
-
Isolation and Purification: Remove the ethanol under reduced pressure. The resulting solid residue can be partitioned between water and ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude cyclazodone product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This procedure describes the N-methylation of the cyclazodone precursor.[1]
-
Reagents and Setup: In a reaction vessel, dissolve cyclazodone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the exocyclic nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40-50°C to increase the reaction rate. Monitor the reaction's completion by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent like ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-Methylcyclazodone can be purified using column chromatography on silica gel.
Pharmacological Mechanism of Action
N-Methylcyclazodone is believed to act as a central nervous system stimulant by modulating the levels of key neurotransmitters in the synaptic cleft.[1] Its primary mechanism is thought to be the inhibition of reuptake transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[1] By blocking these transporters, N-Methylcyclazodone increases the synaptic availability of these neurotransmitters. Some reports also suggest it has mild serotonin-releasing properties, particularly at higher doses.[1][3]
Caption: Proposed mechanism of action for N-Methylcyclazodone.
References
- 1. N-Methylcyclazodone | 14461-92-8 | Benchchem [benchchem.com]
- 2. Cyclazodone - Wikipedia [en.wikipedia.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. N-Methylcyclazodone | C13H14N2O2 | CID 156614124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
